1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine
Overview
Description
1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a methoxynaphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of the methoxybenzoyl intermediate through the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Nucleophilic Substitution: The methoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-methoxybenzoyl)piperazine.
Formation of the Methoxynaphthylmethyl Intermediate: Separately, 2-methoxynaphthalene is reacted with formaldehyde and a suitable catalyst to form 2-methoxynaphthalen-1-ylmethanol.
Final Coupling Reaction: The final step involves the coupling of 1-(3-methoxybenzoyl)piperazine with 2-methoxynaphthalen-1-ylmethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid and 2-methoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 1-(3-methoxybenzyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxybenzoyl)piperazine: Similar structure but with a different substitution pattern on the benzoyl group.
2-Methoxy-N-(2-methoxybenzoyl)aminomethylbenzamide: Contains similar functional groups but with additional complexity.
Uniqueness
1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-8-5-7-19(16-20)24(27)26-14-12-25(13-15-26)17-22-21-9-4-3-6-18(21)10-11-23(22)29-2/h3-11,16H,12-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSIHYRAJUUVHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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